molecular formula C18H12FNO3 B11067045 4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11067045
M. Wt: 309.3 g/mol
InChI Key: NWNSUYZVJCPTKO-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorophenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-fluorobenzaldehyde with appropriate quinoline derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its pyranoquinoline core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its stability and activity compared to similar compounds .

Properties

Molecular Formula

C18H12FNO3

Molecular Weight

309.3 g/mol

IUPAC Name

4-(2-fluorophenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C18H12FNO3/c19-13-7-3-1-5-10(13)12-9-15(21)23-17-11-6-2-4-8-14(11)20-18(22)16(12)17/h1-8,12H,9H2,(H,20,22)

InChI Key

NWNSUYZVJCPTKO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=CC=C4F

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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